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Compound of Interest

Compound Name: SCH 221510

Cat. No.: B1681530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, inhibitory

constant (Ki) values, and associated signaling pathways of SCH 221510, a potent and

selective nociceptin opioid peptide (NOP) receptor agonist. The information is compiled from

publicly available scientific literature and is intended for research and drug development

professionals.

Core Data: Binding Affinity and Ki Values
SCH 221510 is distinguished by its high affinity and selectivity for the NOP receptor, also

known as the orphanin FQ (N/OFQ) receptor. This selectivity is crucial for its pharmacological

profile, which includes anxiolytic-like effects without the significant side effects associated with

less selective opioids.[1] The binding affinity and Ki values are summarized in the tables below.

Table 1: Receptor Binding Affinity of SCH 221510
Receptor Ki (nM) Reference

Nociceptin (NOP) 0.3 [1][2][3][4][5]

μ-Opioid (MOP) 65 [2][4]

κ-Opioid (KOP) 131 [2][4]

δ-Opioid (DOP) 2854 [2][4]
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Table 2: Functional Potency (EC50) of SCH 221510
Receptor EC50 (nM) Reference

Nociceptin (NOP) 12 [1][2][3][4][5]

μ-Opioid (MOP) 693 [2][4]

κ-Opioid (KOP) 683 [2][4]

δ-Opioid (DOP) 8071 [2][4]

Signaling Pathways and Mechanism of Action
As an agonist at the NOP receptor, a G protein-coupled receptor (GPCR), SCH 221510
initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to

inhibitory G proteins (Gαi/o).[6][7] Activation of this pathway by SCH 221510 leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

[8] This, in turn, modulates downstream cellular processes.

Furthermore, NOP receptor activation can lead to the inhibition of voltage-gated calcium

channels and the activation of inwardly rectifying potassium channels, which collectively reduce

neuronal excitability.[7][8] There is also evidence that NOP receptor signaling can involve other

G protein subtypes and activate mitogen-activated protein kinase (MAPK) signaling cascades.

[6][9] Some studies have suggested that SCH 221510 may exhibit a modest bias towards β-

arrestin-2 recruitment, although other research indicates no significant overall pathway bias.

[10]
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SCH 221510 Signaling Pathway

Experimental Protocols
The determination of binding affinity (Ki) and functional potency (EC50) for SCH 221510
involves standard pharmacological assays. While the precise, detailed protocols from the

original discovery and characterization studies are proprietary, the methodologies can be

reconstructed based on established practices for GPCRs.

Radioligand Binding Assay (for Ki Determination)
This competitive binding assay is used to determine the affinity of an unlabeled compound

(SCH 221510) for a receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:
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Membrane Preparation: Membranes are prepared from cells stably expressing the human

NOP, MOP, KOP, or DOP receptors. Cells are harvested, homogenized in a buffer (e.g., 50

mM Tris-HCl), and centrifuged to pellet the membranes. The pellet is washed and

resuspended in an appropriate assay buffer.

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration

of a suitable radioligand (e.g., [³H]-Nociceptin for NOP) and varying concentrations of SCH
221510.

Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow

the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

separates the bound from the free radioligand. The filters are washed with ice-cold buffer to

remove non-specifically bound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of SCH 221510 that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Radioligand Binding Assay Workflow

Functional Assays (for EC50 Determination)
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Functional assays measure the biological response elicited by the agonist. For Gαi/o-coupled

receptors like NOP, common functional assays include GTPγS binding and cAMP accumulation

assays.

[³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins upon agonist binding.

General Protocol:

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells

expressing the receptor of interest are prepared.

Assay Setup: Membranes are incubated with varying concentrations of SCH 221510 in the

presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for agonist-

stimulated [³⁵S]GTPγS binding to the Gα subunit.

Filtration: The reaction is stopped by rapid filtration, and the amount of membrane-bound

[³⁵S]GTPγS is quantified.

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the

concentration of SCH 221510 that produces 50% of the maximal response) and the Emax

(the maximum effect).

cAMP Accumulation Assay:

This assay measures the inhibition of adenylyl cyclase activity.

General Protocol:

Cell Culture: Whole cells expressing the NOP receptor are plated in a multi-well plate.

Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent the degradation of cAMP.
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Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in

the presence of varying concentrations of SCH 221510.

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels

are measured using a variety of methods, such as competitive enzyme-linked

immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP

accumulation by SCH 221510 is analyzed to determine the EC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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